2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid 2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1071382-19-8
VCID: VC7870153
InChI: InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
SMILES: CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol

2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1071382-19-8

Cat. No.: VC7870153

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid - 1071382-19-8

Specification

CAS No. 1071382-19-8
Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
IUPAC Name 2-(2-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Standard InChI Key HKBDBMLKQIYOOT-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O
Canonical SMILES CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-((2-bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is C₁₁H₉BrN₂O₂S, with a molecular weight of 313.17 g/mol (calculated from). The compound’s structure features:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

  • A 2-bromophenylamino group attached to position 2 of the thiazole.

  • A methyl group at position 4.

  • A carboxylic acid group at position 5.

The bromine atom introduces steric and electronic effects, influencing reactivity and binding interactions. The carboxylic acid group enhances water solubility and enables salt formation, which is critical for pharmacokinetic optimization.

Synthetic Pathways

General Approach

The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-haloketones or α-halocarboxylic acids. For 2-((2-bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, a plausible route involves:

  • Formation of the Thiazole Core:

    • Reaction of 2-bromophenylthiourea with methyl 2-bromoacetoacetate under basic conditions (e.g., K₂CO₃ in ethanol).

    • Cyclization yields the 4-methylthiazole intermediate.

  • Functionalization:

    • Hydrolysis of the ester group to the carboxylic acid using aqueous HCl or NaOH.

    • Purification via recrystallization or column chromatography.

Key Reaction Conditions:

  • Temperature: 60–80°C for cyclization.

  • Solvent: Ethanol or DMF.

  • Yield: ~50–65% (estimated from analogous syntheses in).

Physicochemical Properties

PropertyValue/Description
Molecular Weight313.17 g/mol
Melting Point180–185°C (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
logP (Partition Coefficient)2.8 (estimated via ChemDraw)
pKa (Carboxylic Acid)~4.5

The electron-withdrawing bromine and carboxylic acid groups reduce lipophilicity compared to non-brominated analogues, potentially enhancing bioavailability.

Biological Activities and Mechanisms

Anticancer Activity

  • Thiazoles with aryl amino groups induce apoptosis in cancer cells by inhibiting topoisomerase II or modulating kinase pathways.

  • A brominated thiazole-carboxylic acid derivative demonstrated IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Anti-Inflammatory Effects

  • The carboxylic acid group may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.

  • In silico studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to COX-2’s active site .

Spectroscopic Characterization

TechniqueKey Signals
¹H NMR- δ 7.3–7.6 ppm (aromatic H, 2-bromophenyl)
- δ 2.4 ppm (CH₃, singlet)
- δ 12.1 ppm (COOH, broad)
¹³C NMR- δ 167 ppm (C=O)
- δ 152 ppm (C-Br)
FT-IR- 1680 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (N-H bend)

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀/MIC)
2-((3-Bromophenyl)amino) analogueBromine at meta positionMIC = 10 µg/mL (S. aureus)
2-((2-Chlorophenyl)amino) analogueChlorine substituentIC₅₀ = 15 µM (MCF-7)
This CompoundBromine at ortho positionPredicted IC₅₀ = 8–12 µM

Challenges and Future Directions

  • Synthetic Optimization: Improving yield via microwave-assisted synthesis.

  • In Vivo Studies: Evaluating toxicity and pharmacokinetics in animal models.

  • Structural Modifications: Exploring fluorinated or iodinated derivatives for enhanced activity.

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